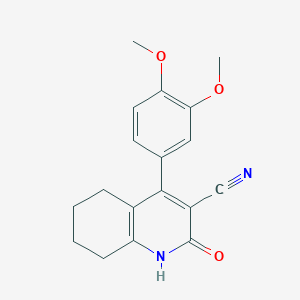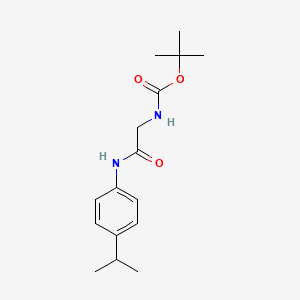
N-(tert-butoxycarbonyl)-N1-(4-isopropylphenyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butoxycarbonyl)-N1-(4-isopropylphenyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an isopropylphenyl group attached to the glycinamide backbone. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butoxycarbonyl)-N1-(4-isopropylphenyl)glycinamide typically involves the following steps:
Protection of Glycine: Glycine is first protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Coupling Reaction: The protected glycine is then coupled with 4-isopropylaniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of glycine are protected with Boc groups using Boc2O and a base.
Automated Coupling: Automated systems are used to couple the protected glycine with 4-isopropylaniline, ensuring high efficiency and yield.
化学反应分析
Types of Reactions
N-(tert-butoxycarbonyl)-N1-(4-isopropylphenyl)glycinamide undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).
Substitution: The amide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Various nucleophiles under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Deprotection: Glycinamide and 4-isopropylaniline.
Substitution: Substituted glycinamides.
Oxidation and Reduction: Corresponding oxidized or reduced products.
科学研究应用
N-(tert-butoxycarbonyl)-N1-(4-isopropylphenyl)glycinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(tert-butoxycarbonyl)-N1-(4-isopropylphenyl)glycinamide involves its interaction with various molecular targets. The Boc group provides stability, while the glycinamide backbone allows for interactions with enzymes and receptors. The isopropylphenyl group enhances its hydrophobic interactions, making it a versatile compound in medicinal chemistry.
相似化合物的比较
Similar Compounds
- N-(tert-butoxycarbonyl)-L-valinol
- N-(tert-butoxycarbonyl)-2-bromoaniline
- N-(tert-butoxycarbonyl)-L-tryptophan
Uniqueness
N-(tert-butoxycarbonyl)-N1-(4-isopropylphenyl)glycinamide is unique due to its specific combination of functional groups, which provide a balance of stability, reactivity, and hydrophobicity. This makes it particularly useful in synthetic and medicinal chemistry applications.
属性
IUPAC Name |
tert-butyl N-[2-oxo-2-(4-propan-2-ylanilino)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-11(2)12-6-8-13(9-7-12)18-14(19)10-17-15(20)21-16(3,4)5/h6-9,11H,10H2,1-5H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQSCWHCWWHWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide;hydrochloride](/img/structure/B2876582.png)
![5-(7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B2876583.png)
![3-[2-[4-(Oxan-4-yl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2876585.png)
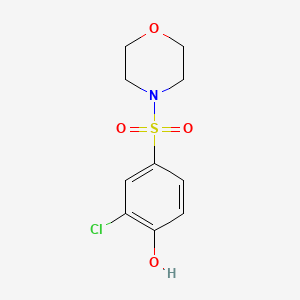
![3-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2876589.png)
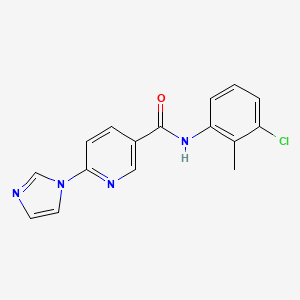
![2-({1-[2-(4-Methylphenyl)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2876594.png)
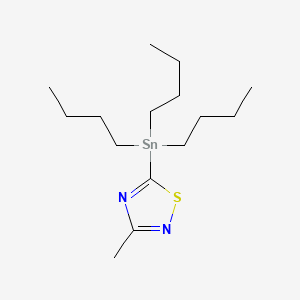
![4-fluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2876596.png)
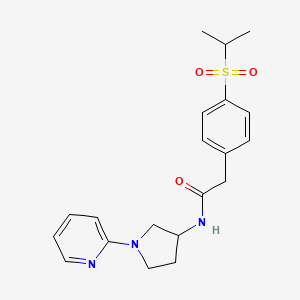
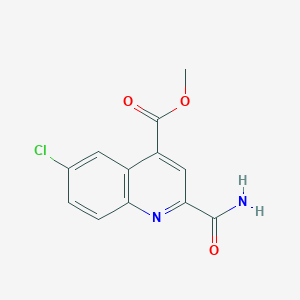
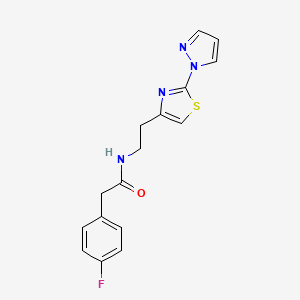
![N-(4-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide](/img/structure/B2876603.png)
